6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one
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Overview
Description
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and chloropyridine-containing molecules. Examples include:
Uniqueness
What sets 6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds .
Properties
Molecular Formula |
C11H10ClN3OS |
---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
6-(2-chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-10(16)6-8(14-11(15)17-2)7-3-4-13-9(12)5-7/h3-6H,1-2H3 |
InChI Key |
CXSLWWNSXUZQBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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